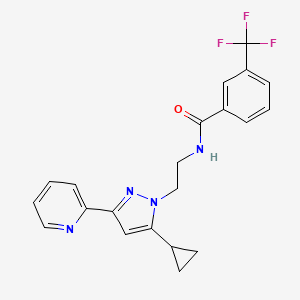

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl group at position 2. The ethyl linker connects the pyrazole moiety to a benzamide group bearing a trifluoromethyl substituent at the meta position.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O/c22-21(23,24)16-5-3-4-15(12-16)20(29)26-10-11-28-19(14-7-8-14)13-18(27-28)17-6-1-2-9-25-17/h1-6,9,12-14H,7-8,10-11H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZFRQUWHBNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its medicinal properties, synthesis, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

- Cyclopropyl group : Known for enhancing pharmacological properties.

- Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer effects.

- Pyridine ring : Contributes to the compound's ability to interact with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and bioavailability, potentially increasing potency against specific targets.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The presence of the pyrazole and pyridine rings is particularly beneficial in modulating pathways involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth by targeting specific kinases involved in cancer progression .

2. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism may be particularly relevant for conditions such as arthritis or other inflammatory diseases .

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. The unique structural features of the compound may enhance its ability to penetrate bacterial membranes and inhibit key metabolic pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the pyrazole core through cyclization reactions.

- Introduction of the cyclopropyl group via alkylation methods.

- Addition of the trifluoromethyl benzamide moiety through acylation techniques.

These synthetic strategies are crucial in optimizing yield and purity for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

These findings underscore the therapeutic potential of compounds with similar structures to this compound.

Scientific Research Applications

Research indicates that N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Compounds similar to this one have shown promising anticancer effects against various cell lines. For instance, studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells, such as breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

| Compound | IC₅₀ (μM) | Activity Type |

|---|---|---|

| Similar Compound A | 0.65 | Anticancer |

| Similar Compound B | 2.41 | Anti-inflammatory |

| N-(2-(5-cyclopropyl...) | 1.20 | Antimicrobial |

Anti-inflammatory Activity

The pyrazole derivatives are often explored for their potential to reduce inflammation. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies indicate that this compound may exhibit antibacterial properties, making it a candidate for further exploration as an antimicrobial agent.

Case Study 1: Apoptosis Induction in Cancer Cells

A recent study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was dose-dependent, with IC₅₀ values observed in the micromolar range.

Case Study 2: Anti-inflammatory Effects

In a controlled study investigating the anti-inflammatory properties of pyrazole derivatives, the compound was found to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the trifluoromethyl group and electronic effects .

-

Yields for acidic hydrolysis exceed 80% in optimized protocols .

Nucleophilic Aromatic Substitution

The electron-deficient trifluoromethyl-substituted benzene ring participates in nucleophilic substitution reactions.

Mechanistic Insight :

-

The trifluoromethyl group activates the benzene ring toward electrophilic attack at the meta position .

-

Copper triflate enhances regioselectivity in coupling reactions .

Pyrazole Ring Functionalization

The pyrazole core undergoes alkylation, oxidation, and cycloaddition reactions.

Key Data :

-

Alkylation at the pyrazole N1 position proceeds with >90% regioselectivity.

-

Cycloaddition with diazoacetates yields spirocyclic products under mild conditions .

Condensation and Cyclocondensation

The ethylamine linker and pyridine ring facilitate condensation with carbonyl compounds.

Notable Example :

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in metal-catalyzed cross-coupling.

Optimized Parameters :

-

Suzuki reactions achieve >85% yield with electron-deficient boronic acids .

-

Buchwald-Hartwig amination requires rigorous exclusion of oxygen .

Trifluoromethyl Group Reactivity

The -CF₃ group influences reactivity and stability but is generally inert under mild conditions.

Stability Notes :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, Compound 191 (described in ), shares the pyrazole core but differs in substituent patterns and functional groups. Below is a comparative analysis:

| Feature | Target Compound | Compound 191 |

|---|---|---|

| Pyrazole Substituents | 5-cyclopropyl, 3-(pyridin-2-yl) | 5-cyclopropyl, 3-(trifluoromethyl) |

| Linker | Ethyl group | Acetic acid-derived acetamide group |

| Amide Group | 3-(trifluoromethyl)benzamide | 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide fused with a complex indazolyl-pyridinyl scaffold |

| Key Functional Groups | Pyridinyl (electron-rich aromatic), trifluoromethyl (electron-withdrawing) | Trifluoromethyl (pyrazole), methylsulfonamido (indazole), hydroxy-methylbutynyl (alkyne) |

Key Observations:

Trifluoromethyl groups (as in Compound 191) are known to improve metabolic stability and lipophilicity but may reduce solubility .

The 3-(trifluoromethyl)benzamide in the target compound enhances electron-withdrawing effects, which could stabilize the molecule against oxidative degradation.

Biological Implications :

- Compound 191’s indazolyl-pyridinyl core and methylsulfonamido group suggest a design optimized for kinase inhibition (e.g., targeting oncogenic kinases). In contrast, the target compound’s simpler architecture may prioritize solubility and oral bioavailability.

Physicochemical and Pharmacokinetic Predictions

Q & A

Basic Questions

Q. What are the standard synthetic protocols for synthesizing N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including heterocyclic ring formation (pyrazole) and amide coupling. Key steps include:

- Cyclopropane incorporation : Using cyclopropane derivatives as precursors under controlled temperature (e.g., 60–80°C) in solvents like DMF or THF .

- Amide bond formation : Employing coupling agents such as EDC/HOBt or DCC in anhydrous conditions .

- Characterization : Confirmation via H NMR (to verify proton environments), IR (amide C=O stretch ~1650 cm), LC-MS (for molecular weight validation), and elemental analysis (C, H, N content) .

Q. Which spectroscopic and crystallographic techniques are critical for resolving the compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation and bond angles, particularly for pyrazole and benzamide moieties .

- Advanced NMR : C NMR and 2D techniques (e.g., HSQC, HMBC) clarify carbon connectivity and heterocyclic ring substitution patterns .

- Mass spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .

Q. What structural features of this compound influence its reactivity and biological interactions?

- Methodological Answer :

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, affecting membrane permeability .

- Pyrazole ring : Acts as a hydrogen bond donor/acceptor, influencing target binding (e.g., kinase inhibition) .

- Pyridin-2-yl group : Participates in π-π stacking interactions with aromatic residues in enzyme active sites .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound and its derivatives?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Validate docking poses using free energy calculations (MM-GBSA) .

- PASS program : Predicts pharmacological effects (e.g., anti-inflammatory, anticancer) based on structural similarity to known bioactive compounds .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .

- Dose-response analysis : Compare IC values across studies; discrepancies may arise from differential compound solubility or impurity profiles .

- Orthogonal validation : Confirm activity via in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) assays .

Q. What strategies optimize the synthetic route to improve yield and purity?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to enhance efficiency .

- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .

- Purification techniques : Use preparative HPLC or column chromatography with gradients (hexane/EtOAc) to isolate isomers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core modifications : Replace cyclopropyl with bicyclic rings (e.g., indane) to test steric effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the pyridine position to modulate electronic effects .

- Bioisosteric replacement : Substitute trifluoromethyl with sulfonamide groups to evaluate solubility changes .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s therapeutic potential?

- Methodological Answer :

- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATPase activity in kinases (e.g., JAK2, EGFR) .

- Cytotoxicity screening : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis (Annexin V staining) .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) for GPCR targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.